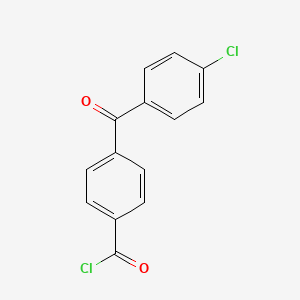
4-(4-Chlorobenzoyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzoyl)benzoyl chloride is an organic compound with the molecular formula C14H8Cl2O2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-chlorobenzoyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chlorobenzoyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with benzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, this compound is produced by the chlorination of benzoyl chloride followed by a Friedel-Crafts acylation reaction. This process involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atoms, followed by the acylation step using aluminum chloride as a catalyst .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: It reacts with water to produce 4-chlorobenzoic acid and benzoic acid.
Friedel-Crafts Acylation: It can undergo acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Aluminum chloride (AlCl3)
Chlorinating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Solvents: Anhydrous conditions, often using solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3)
Major Products Formed
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Ketones: Formed from Friedel-Crafts acylation reactions
Scientific Research Applications
4-(4-Chlorobenzoyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of dyes, perfumes, and resins.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride with similar reactivity but lacks the additional chlorine substituent.
4-Chlorobenzoyl Chloride: Similar structure but with only one benzoyl group.
4-Chlorobenzyl Chloride: Contains a benzyl group instead of a benzoyl group.
Uniqueness
4-(4-Chlorobenzoyl)benzoyl chloride is unique due to the presence of two benzoyl groups, one of which is substituted with a chlorine atom. This structural feature imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
CAS No. |
81928-54-3 |
|---|---|
Molecular Formula |
C14H8Cl2O2 |
Molecular Weight |
279.1 g/mol |
IUPAC Name |
4-(4-chlorobenzoyl)benzoyl chloride |
InChI |
InChI=1S/C14H8Cl2O2/c15-12-7-5-10(6-8-12)13(17)9-1-3-11(4-2-9)14(16)18/h1-8H |
InChI Key |
DUXJMJIEXYFFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















